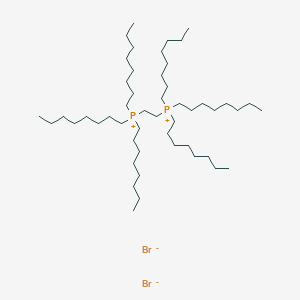
(Ethane-1,2-diyl)bis(trioctylphosphanium) dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Ethane-1,2-diyl)bis(trioctylphosphanium) dibromide is a quaternary phosphonium salt with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes two trioctylphosphanium groups linked by an ethane-1,2-diyl bridge, and two bromide ions as counterions. The presence of the phosphonium groups imparts unique chemical properties to the compound, making it valuable in both academic research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Ethane-1,2-diyl)bis(trioctylphosphanium) dibromide typically involves the reaction of trioctylphosphine with ethylene dibromide. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine. The general reaction scheme is as follows:
2(C8H17)3P+BrCH2CH2Br→(C8H17)3PCH2CH2P(C8H17)3Br2
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using large reactors with precise control over temperature and pressure. The reaction mixture is typically stirred for several hours to ensure complete conversion. The product is then purified by recrystallization or column chromatography to obtain high purity this compound.
化学反応の分析
Types of Reactions: (Ethane-1,2-diyl)bis(trioctylphosphanium) dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ions can be replaced by other nucleophiles such as chloride, iodide, or hydroxide.
Oxidation Reactions: The phosphonium groups can be oxidized to phosphine oxides under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like acetonitrile or water, with reagents such as sodium chloride or potassium iodide.
Oxidation Reactions: Often performed using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
Substitution Reactions: Products include (Ethane-1,2-diyl)bis(trioctylphosphanium) chloride, iodide, or hydroxide.
Oxidation Reactions: Products include (Ethane-1,2-diyl)bis(trioctylphosphanium) oxide.
科学的研究の応用
(Ethane-1,2-diyl)bis(trioctylphosphanium) dibromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Employed in the preparation of liposomes for drug delivery systems due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in targeted drug delivery and as a component in antimicrobial formulations.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other phosphonium salts.
作用機序
The mechanism of action of (Ethane-1,2-diyl)bis(trioctylphosphanium) dibromide is primarily based on its ability to act as a phase transfer catalyst. The phosphonium groups facilitate the transfer of ions and molecules between aqueous and organic phases, enhancing the rate of reactions that would otherwise be slow or inefficient. The molecular targets and pathways involved include the interaction with lipid bilayers in biological systems and the stabilization of transition states in chemical reactions.
類似化合物との比較
1,2-Bis(diphenylphosphino)ethane: A common bidentate ligand used in coordination chemistry.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: Another bidentate ligand with different steric and electronic properties.
Comparison: (Ethane-1,2-diyl)bis(trioctylphosphanium) dibromide is unique due to its long alkyl chains, which impart hydrophobic properties and enhance its solubility in organic solvents. This makes it particularly useful in applications requiring phase transfer catalysis, unlike the more rigid and less soluble bidentate ligands mentioned above.
特性
CAS番号 |
53808-53-0 |
|---|---|
分子式 |
C50H106Br2P2 |
分子量 |
929.1 g/mol |
IUPAC名 |
trioctyl(2-trioctylphosphaniumylethyl)phosphanium;dibromide |
InChI |
InChI=1S/C50H106P2.2BrH/c1-7-13-19-25-31-37-43-51(44-38-32-26-20-14-8-2,45-39-33-27-21-15-9-3)49-50-52(46-40-34-28-22-16-10-4,47-41-35-29-23-17-11-5)48-42-36-30-24-18-12-6;;/h7-50H2,1-6H3;2*1H/q+2;;/p-2 |
InChIキー |
JFNQFUTXXLUZSH-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCC[P+](CCCCCCCC)(CCCCCCCC)CC[P+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


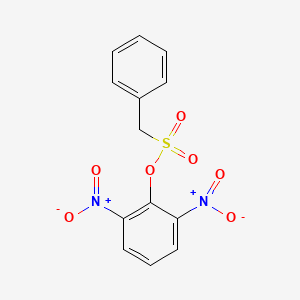
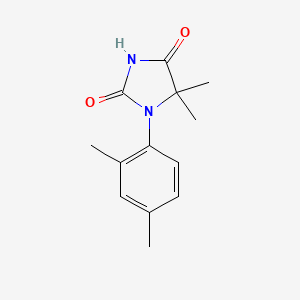
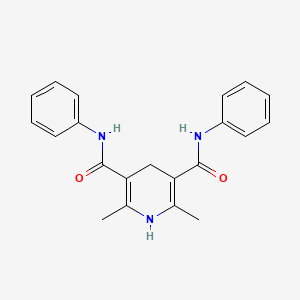
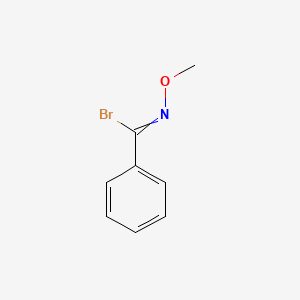
![1-(2-Chloroethyl)-3-[2-(2-chloroethylcarbamoylamino)ethyl]urea](/img/structure/B14634228.png)
![(1R,2S)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B14634236.png)
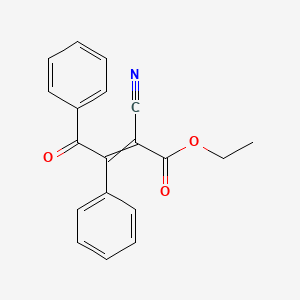
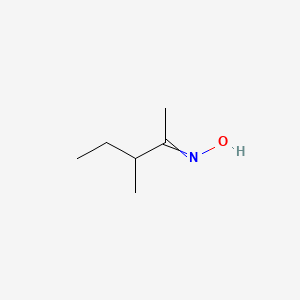

![3-Pyridinesulfonamide, 2-[(2,5-dichlorophenyl)amino]-](/img/structure/B14634244.png)
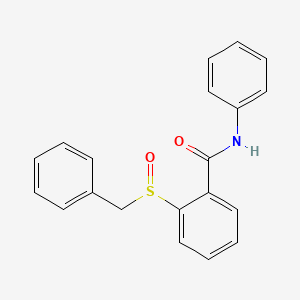
![1-[(5-Nitropyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14634259.png)
![Oxobis[(oxolan-2-yl)methoxy]phosphanium](/img/structure/B14634261.png)
![[(4-Chlorophenyl)(phenyl)methylidene]hydrazine](/img/structure/B14634269.png)
